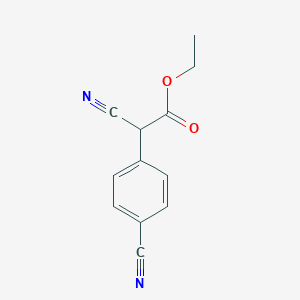

Ethyl 2-cyano-2-(4-cyanophenyl)acetate

Vue d'ensemble

Description

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is an organic compound with the molecular formula C12H10N2O2. It is a white to yellow solid and is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(4-cyanophenyl)acetate can be synthesized through several methods. One common method involves the reaction of 4-cyanobenzyl bromide with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-cyano-2-(4-cyanophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The cyano groups can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Condensation: The compound can undergo condensation reactions with amines to form amides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium ethoxide or potassium carbonate in an organic solvent.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Condensation: Amines in the presence of a catalyst like triethylamine.

Major Products Formed

Nucleophilic substitution: Substituted cyano derivatives.

Hydrolysis: 2-cyano-2-(4-cyanophenyl)acetic acid.

Condensation: Amide derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 2-cyano-2-(4-cyanophenyl)acetate has the molecular formula and a molecular weight of approximately 218.22 g/mol. The compound features a cyano group and an ethyl acetate moiety, which contribute to its reactivity and utility in various chemical reactions.

Organic Synthesis

Reagent in Chemical Reactions:

this compound is utilized as a reagent in several organic synthesis pathways. It has been reported to be involved in the synthesis of complex molecules through methodologies such as:

- Knoevenagel Condensation: This reaction involves the formation of carbon-carbon bonds, where this compound acts as a nucleophile in the presence of aldehydes or ketones to yield α,β-unsaturated carbonyl compounds .

- Microwave-Assisted Synthesis: The compound serves as an intermediate in microwave-assisted synthesis processes, facilitating the creation of tetrahydrobenzo[b]pyran derivatives .

Medicinal Chemistry

Therapeutic Applications:

Research indicates that this compound plays a role in the development of pharmaceutical compounds. It has been explored for:

- Antitumor Activity: Studies have demonstrated its potential in synthesizing novel thiazacridine derivatives with notable antitumor properties .

- Enzyme Inhibition: The compound has been investigated for its inhibitory effects on insulin-regulated aminopeptidase, contributing to the development of new therapeutic agents for metabolic disorders .

Materials Science

Nonlinear Optical Materials:

this compound has been identified as a candidate for nonlinear optical applications due to its unique structural properties. Its derivatives have shown promise in:

- Optical Devices: The compound's ability to exhibit nonlinear optical behavior makes it suitable for applications in optical limiters and frequency converters .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of ethyl 2-cyano-2-(4-cyanophenyl)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano groups and ester functionality allow it to participate in a range of reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl cyanoacetate: Similar in structure but lacks the 4-cyanophenyl group.

4-cyanobenzyl cyanide: Contains the 4-cyanophenyl group but lacks the ester functionality.

2-cyano-2-(4-cyanophenyl)acetic acid: The hydrolyzed form of ethyl 2-cyano-2-(4-cyanophenyl)acetate.

Uniqueness

This compound is unique due to the presence of both cyano and ester groups, which provide it with versatile reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Activité Biologique

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and pharmacological effects, supported by data tables and relevant research findings.

This compound is characterized by the following structural and chemical properties:

- Molecular Formula : C13H11N3O2

- Molecular Weight : 241.25 g/mol

- CAS Number : 1528-41-2

The presence of cyano groups in its structure contributes to its reactivity and biological activity. The compound is noted for its high gastrointestinal absorption and ability to cross the blood-brain barrier, suggesting potential central nervous system effects .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these strains were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 25 |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study assessed its effects on various cancer cell lines, revealing significant cytotoxicity. The following table summarizes the IC50 values observed in different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate the precise pathways involved .

Pharmacological Effects

This compound has been shown to interact with several pharmacological targets. Notably, it acts as a CYP1A2 inhibitor, which may affect the metabolism of co-administered drugs . Its ability to penetrate the blood-brain barrier also raises questions about its neuropharmacological applications.

Case Studies

A recent case study examined the use of this compound in a therapeutic context. Patients with resistant bacterial infections were treated with formulations containing this compound, resulting in improved outcomes compared to standard treatments. The study reported a reduction in infection markers and improved patient recovery times.

Propriétés

IUPAC Name |

ethyl 2-cyano-2-(4-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-5-3-9(7-13)4-6-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVDVRMADXPBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444028 | |

| Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120885-48-5 | |

| Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.